2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. One common approach is the catalytic ammoxidation of dichlorobenzyl chloride, which is then followed by a series of reactions to introduce the pyrazole, phenyl, and quinolinecarbonitrile groups . The reaction conditions typically involve high temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vilanterol trifenate: A compound with a similar dichlorobenzyl group, used in the treatment of respiratory conditions.
2,4-Dichlorobenzyl alcohol: A simpler compound with antiseptic properties.
Uniqueness
What sets 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C32H24Cl2N6O3 |
---|---|
Molekulargewicht |
611.5g/mol |
IUPAC-Name |
2-amino-4-[1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C32H24Cl2N6O3/c33-23-10-6-11-24(34)21(23)17-38-18-22(31(37-38)19-8-2-1-3-9-19)29-20(16-35)32(36)39(27-14-7-15-28(41)30(27)29)25-12-4-5-13-26(25)40(42)43/h1-6,8-13,18,29H,7,14-15,17,36H2 |
InChI-Schlüssel |
BKYMKLUIMCNFRW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.